1,3-benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol
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Overview
Description
1,3-Benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol is a complex organic compound that features a benzodioxole ring fused with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol typically involves multi-step organic reactions. One common method involves the initial formation of the benzodioxole ring through the reaction of catechol with disubstituted halomethanes in the presence of a base . The imidazole moiety can be introduced through a subsequent reaction involving imidazole derivatives and appropriate alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-Benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
1-(Methoxymethyl)-1H-imidazole: Contains the imidazole moiety but lacks the benzodioxole ring.
1,3-Benzodioxol-5-yl-indoles: Compounds with similar structural motifs used in anticancer research.
Uniqueness
1,3-Benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol is unique due to its combined benzodioxole and imidazole structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C13H14N2O4 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-[1-(methoxymethyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C13H14N2O4/c1-17-7-15-5-4-14-13(15)12(16)9-2-3-10-11(6-9)19-8-18-10/h2-6,12,16H,7-8H2,1H3 |
InChI Key |
NCJLLUIQNGQTDO-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=CN=C1C(C2=CC3=C(C=C2)OCO3)O |
Origin of Product |
United States |
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